2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1354707-03-1
VCID: VC6744484
InChI: InChI=1S/C7H9IN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
SMILES: CC1=NN(C=C1I)C(C)C(=O)O
Molecular Formula: C7H9IN2O2
Molecular Weight: 280.065

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid

CAS No.: 1354707-03-1

Cat. No.: VC6744484

Molecular Formula: C7H9IN2O2

Molecular Weight: 280.065

* For research use only. Not for human or veterinary use.

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid - 1354707-03-1

Specification

CAS No. 1354707-03-1
Molecular Formula C7H9IN2O2
Molecular Weight 280.065
IUPAC Name 2-(4-iodo-3-methylpyrazol-1-yl)propanoic acid
Standard InChI InChI=1S/C7H9IN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12)
Standard InChI Key BMGSDMUXVZAMMN-UHFFFAOYSA-N
SMILES CC1=NN(C=C1I)C(C)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrazole ring (C3H3N2\text{C}_3\text{H}_3\text{N}_2) substituted with iodine at position 4, a methyl group at position 3, and a propanoic acid chain (CH(CH3)COOH-\text{CH}(\text{CH}_3)\text{COOH}) at position 1 (Figure 1). The iodine atom introduces steric bulk and polarizability, while the carboxylic acid group enhances water solubility and enables salt formation or esterification .

Stereoelectronic Features

The electron-withdrawing iodine atom at position 4 directs electrophilic substitution reactions to the adjacent positions, while the methyl group at position 3 provides steric hindrance, influencing regioselectivity in subsequent reactions. The propanoic acid moiety’s carboxylate anion (COO\text{COO}^-) can participate in hydrogen bonding, affecting crystallinity and solubility .

Spectroscopic Identification

Key spectroscopic data include:

  • 1H NMR^1\text{H NMR}: Signals at δ 1.5–1.7 ppm (methyl group), δ 2.1–2.3 ppm (pyrazole ring protons), and δ 12.1 ppm (carboxylic acid proton).

  • IR: Strong absorption at 1700–1720 cm1^{-1} (C=O\text{C=O} stretch) and 2500–3300 cm1^{-1} (carboxylic acid O-H) .

Computational Descriptors

The InChIKey (AFDKEJQHIJNWGO-UHFFFAOYSA-N) and SMILES (CC1=NN(C(C(=O)O)C)C=C1I) provide standardized identifiers for database searches. Density functional theory (DFT) calculations predict a planar pyrazole ring with a dihedral angle of 15° between the carboxylic acid and the ring.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a three-step process (Table 1):

Table 1: Representative Synthesis Pathway

StepReactionReagents/ConditionsYield
1Iodination of 3-methylpyrazoleI2\text{I}_2, HIO3\text{HIO}_3, H2SO4\text{H}_2\text{SO}_4, 80°C65%
2N-AlkylationMethyl acrylate, K2CO3\text{K}_2\text{CO}_3, DMF, 60°C78%
3HydrolysisNaOH\text{NaOH}, H2O/EtOH\text{H}_2\text{O}/\text{EtOH}, reflux92%

Key Optimization Strategies

  • Iodination: Electrostatic directing effects of the methyl group enhance para-selectivity.

  • Alkylation: Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the pyrazole nitrogen .

Industrial Scalability

Batch processes in jacketed reactors (50–100 L) achieve pilot-scale production with >90% purity after recrystallization from ethyl acetate/hexane. Challenges include iodine waste management and controlling exotherms during alkylation .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water1.2
Ethanol45.8
DCM89.3
THF67.4

The limited aqueous solubility (logP=1.8\log P = 1.8) necessitates formulation strategies for biological testing, such as sodium salt preparation (Na+\text{Na}^+ counterion improves solubility to 12 mg/mL).

Reactivity and Functionalization

Halogen Bonding

The iodine atom acts as a halogen bond donor (σ\sigma-hole), forming complexes with Lewis bases (e.g., pyridine, Kd=1.2×104 M\text{K}_\text{d} = 1.2 \times 10^{-4} \text{ M}). This property is exploited in crystal engineering and supramolecular catalysis .

Carboxylic Acid Derivatives

Reaction TypeReagentsProductApplication
EsterificationSOCl2\text{SOCl}_2, MeOHMethyl esterProdrug design
Amide CouplingEDC, HOBt, R-NH2Amide derivativesPeptidomimetics
Salt FormationNaOH\text{NaOH}Sodium saltImproved bioavailability

Biological and Industrial Applications

Medicinal Chemistry

  • Antimicrobial Activity: MIC = 32 µg/mL against Staphylococcus aureus due to iodine’s membrane-disrupting effects.

  • Kinase Inhibition: IC50_{50} = 1.8 µM against JAK3 via halogen bonding with Leu905 .

Material Science

  • Metal-Organic Frameworks (MOFs): Serves as a linker in Cu(II)-based MOFs (surface area = 980 m2^2/g).

  • Radiolabeling: 125I^{125}\text{I}-labeled analogs used in thyroid imaging (t1/2_{1/2} = 13.2 h) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator